5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine
Description
Properties
Molecular Formula |
C17H17N3 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
5-methyl-4-(4-methylphenyl)-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C17H17N3/c1-12-8-10-14(11-9-12)16-13(2)19-20(17(16)18)15-6-4-3-5-7-15/h3-11H,18H2,1-2H3 |
InChI Key |
WMZFCQHFYXBSCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C2C)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of β-Ketoester Precursors
Ethyl 3-(p-tolyl)-3-oxopropanoate serves as the primary β-ketoester precursor. This compound is prepared by Claisen condensation between p-tolualdehyde and ethyl acetoacetate under basic conditions. Yields exceeding 70% are achieved using sodium ethoxide in anhydrous ethanol.
Cyclocondensation with Phenylhydrazine
Reaction of the β-ketoester with phenylhydrazine in refluxing ethanol (12 h, 80°C) produces 5-methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-one. The mechanism proceeds via hydrazone formation followed by acid-catalyzed cyclization.
| Reactant | Conditions | Yield (%) | Characterization Method |
|---|---|---|---|
| Ethyl 3-(p-tolyl)-3-oxopropanoate | Ethanol, reflux, 12 h | 78 | |
| Phenylhydrazine | Glacial acetic acid, 80°C | 82 | LC-MS, elemental analysis |
Introduction of the 3-Amino Group via Reductive Amination
The ketone at position 3 of the pyrazolone intermediate is converted to an amine through a two-step oximation-reduction sequence.
Oximation of Pyrazolone
Treatment of 5-methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-one with hydroxylamine hydrochloride (NHOH·HCl) in pyridine (6 h, 60°C) yields the corresponding oxime. The reaction is monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (8:2) as the mobile phase.
Reduction of Oxime to Amine
The oxime undergoes catalytic hydrogenation using 10% Pd/C in methanol under (3 atm, 24 h) to furnish the primary amine. Alternatively, sodium borohydride in tetrahydrofuran (THF) at 0°C achieves partial reduction but with lower yields (45% vs. 88% for hydrogenation).
| Reducing Agent | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methanol, 3 atm, 24 h | 88 | 98.5% | |
| NaBH | THF, 0°C, 6 h | 45 | 92.3% |
Recent advances enable direct introduction of the amino group during pyrazole formation.
Nitro Group Reduction
A β-ketoester with a nitro substituent at position 3 is cyclized with phenylhydrazine to form 5-methyl-2-phenyl-4-p-tolyl-3-nitro-2H-pyrazole. Subsequent reduction with stannous chloride (SnCl) in HCl/ethanol (4 h, 70°C) yields the amine.
Buchwald-Hartwig Amination
Halogenated pyrazoles (e.g., 3-bromo derivatives) undergo palladium-catalyzed coupling with ammonia. Using Pd(dba) and Xantphos in dioxane (24 h, 100°C), this method achieves 65% yield but requires stringent anhydrous conditions.
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and safety:
Continuous Flow Reactors
Cyclocondensation in a microreactor (residence time: 5 min, 120°C) enhances heat transfer and reduces side reactions, boosting yield to 85% compared to 78% in batch processes.
Solvent Recycling
Ethanol is recovered via fractional distillation (95% efficiency), lowering production costs by 30%.
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic methods:
Spectroscopic Data
Purity Assessment
HPLC with a C18 column (acetonitrile/water, 70:30) confirms >98% purity for pharmaceutical-grade material.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various functionalized pyrazole derivatives .
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has shown potential in the development of anti-inflammatory and analgesic drugs , which are crucial for pain management and treatment of inflammatory conditions. Research indicates that derivatives of pyrazole compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties .
Recent studies have evaluated the anticancer efficacy of pyrazolone derivatives synthesized from this compound. For instance, derivatives were tested on breast cancer cell lines (MCF-7) showing promising results in enhancing cell viability compared to conventional chemotherapies. The MTT assay indicated that these derivatives could potentially overcome drug resistance in cancer treatments .
Agricultural Chemistry
In agricultural applications, 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine is utilized in formulating agrochemicals. Its biological activity contributes to effective pest control and crop protection strategies. The compound's ability to inhibit certain enzymes makes it valuable for developing herbicides and insecticides that target specific pests while minimizing environmental impact .
Biochemical Research
The compound is leveraged in biochemical research for studying enzyme inhibition and receptor interactions. Its structural properties allow researchers to explore complex biological processes, aiding in the understanding of mechanisms underlying various diseases. This research is vital for identifying new therapeutic targets and developing innovative treatment strategies .
Material Science
In material science, 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine is being investigated for its potential to create materials with specific thermal and mechanical properties. These materials can find applications across various industries, including electronics and construction, where enhanced material performance is critical .
Diagnostic Tools
The compound also plays a role in developing diagnostic agents that enhance disease detection through its reactivity with biological markers. This application is particularly relevant in medical diagnostics where early detection can significantly improve treatment outcomes .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Pharmaceuticals | Intermediate in drug synthesis, particularly anti-inflammatory drugs | Promising anticancer activity observed in MCF-7 cell lines |
| Agricultural Chemistry | Formulation of agrochemicals for pest control | Effective solutions for crop protection |
| Biochemical Research | Studies on enzyme inhibition and receptor interactions | Insights into complex biological mechanisms |
| Material Science | Development of novel materials with enhanced properties | Potential applications in electronics and construction |
| Diagnostic Tools | Creation of agents for disease detection | Enhanced detection capabilities through biological markers |
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of acetylcholinesterase, reducing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Substituent Diversity : The target compound’s p-tolyl group at position 4 distinguishes it from simpler derivatives like 5-Methyl-2-phenyl-2H-pyrazol-3-ylamine (lacking this substituent) . This bulky aromatic group may enhance lipophilicity and binding affinity to hydrophobic protein pockets, such as STAT3 .
Complexity vs.
Biological Activity
5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine is a pyrazole derivative that has garnered attention in the scientific community for its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and comparisons with related compounds.
The compound has the molecular formula and features a unique substitution pattern that contributes to its biological activity. The synthesis typically involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under reflux conditions in solvents like ethanol, often utilizing catalysts such as acetic acid to facilitate cyclization .
Biological Activities
5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine exhibits a range of biological activities:
1. Antimicrobial Activity:
- Studies indicate that this compound has significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi . For example, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
2. Anti-inflammatory Effects:
- The compound has been evaluated for its anti-inflammatory potential. Research indicates that it can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In studies, derivatives of pyrazole compounds have demonstrated up to 85% inhibition of TNF-α at specific concentrations.
3. Anticancer Properties:
- Emerging evidence suggests that 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine may possess anticancer activity by inhibiting pathways involved in tumor growth . Specific derivatives have been synthesized and tested for their effectiveness against various cancer cell lines.
4. Enzyme Inhibition:
- The compound may act as an inhibitor of enzymes such as acetylcholinesterase, enhancing cholinergic neurotransmission, which could have implications for neurodegenerative diseases .
The precise mechanism of action for 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine is not fully elucidated; however, it is believed to interact with specific molecular targets involved in inflammation and microbial resistance. Its structural features allow it to bind effectively to these targets, leading to therapeutic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine | C₁₇H₁₈N₄ | Exhibits significant antimicrobial and anti-inflammatory activities |
| 5-Methyl-3-phenyl-1H-pyrazole | C₁₃H₁₂N₂ | Known for antioxidant properties; different substitution pattern |
| 2-Pyrrolyl-substituted pyrazoles | Variable | Explored for anticancer properties; varying biological activities |
The comparison highlights the unique biological profile of 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine, particularly its dual role in antimicrobial and anti-inflammatory activities compared to other pyrazole derivatives.
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy Study :
- Anti-inflammatory Activity Assessment :
Q & A
Q. How can researchers integrate this compound into a broader drug discovery pipeline?
- Methodological Answer : Follow a structure-activity relationship (SAR) workflow:
Synthesis : Optimize routes for scalability (e.g., flow chemistry).
Characterization : Use hyphenated techniques (LC-MS/NMR).
Screening : High-throughput assays for toxicity (HEK293 cells) and selectivity (kinase panels).
Lead Optimization : Fragment-based design guided by crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
